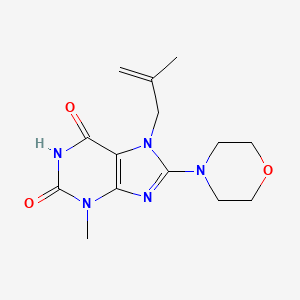

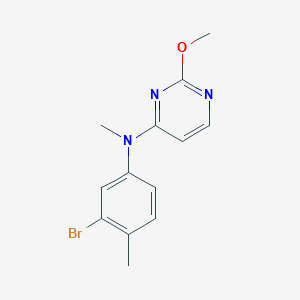

3,3'-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3'-(pyridin-3-ylmethylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one), also known as LMP-400, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of bis-enaminones, which are known for their diverse biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

Applications De Recherche Scientifique

Electropolymerization and Conducting Polymers

- Research on derivatized bis(pyrrol-2-yl) arylenes, related to pyridine-based molecules, highlights their potential in creating conducting polymers via electropolymerization. These polymers are known for their stability in the conducting form due to low oxidation potentials, making them suitable for various electronic applications (Sotzing et al., 1996).

Synthesis of Pyridine-Based Ligands

- A study focusing on the synthesis of pyridine-based ligands using 2,6-Bis(trimethyltin)pyridine as a central building block underlines the versatility of pyridine structures in creating complex molecules for supramolecular chemistry (Schubert & Eschbaumer, 1999).

Coordinative Thin Films and Membranes

- The study of polystyrene copolymers containing pyridine-based comonomers for metal ion coordination and film assembly reveals their use in creating separation membranes. These membranes exhibit selective transport of ions and small molecules, with potential applications in filtration and purification processes (Krieger & Tieke, 2017).

Electropolymerization of Pyridine Derivatives

- Electropolymerization of 3,5-dithienylpyridines and their complexes demonstrates the development of stable, electrochromic polymers. These polymers find usage in electronic displays and other applications where color change under electrical influence is desired (Krompiec et al., 2008).

Catalysis and Organic Transformations

- Research on diiron(III) complexes with tridentate 3N ligands, including pyridine derivatives, showcases their role as catalysts in selective hydroxylation of alkanes. These findings are significant in the field of organic chemistry for developing efficient and selective catalysts for various reactions (Sankaralingam & Palaniandavar, 2014).

Propriétés

IUPAC Name |

4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)-pyridin-3-ylmethyl]-6-methyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4/c1-9-6-12(22)15(17(24)20-9)14(11-4-3-5-19-8-11)16-13(23)7-10(2)21-18(16)25/h3-8,14H,1-2H3,(H2,20,22,24)(H2,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBYJPCQCUYFKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C(C2=CN=CC=C2)C3=C(C=C(NC3=O)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B2822249.png)

![2-Amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride](/img/structure/B2822255.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2822257.png)

![1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B2822258.png)

![3-((5-(allylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2822260.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}acetamide](/img/structure/B2822261.png)

![2-Chloro-N-[1-(2-hydroxyphenyl)propyl]acetamide](/img/structure/B2822266.png)